molecular formula C9H9ClO4 B13222297 3,4-Dimethoxyphenyl chloroformate

3,4-Dimethoxyphenyl chloroformate

Cat. No.: B13222297
M. Wt: 216.62 g/mol
InChI Key: WEWQQXOZLOKJKK-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 3,4-dimethoxyphenyl ring. It is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce protective groups in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl chloroformate typically involves the reaction of 3,4-dimethoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of phosgene, a highly toxic and reactive gas .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxyphenyl chloroformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl chloroformate is unique due to the presence of the 3,4-dimethoxyphenyl ring, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Its ability to form stable derivatives with various nucleophiles also sets it apart from other chloroformates .

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO4/c1-12-7-4-3-6(14-9(10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

WEWQQXOZLOKJKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)Cl)OC

Origin of Product

United States

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